

Benchmarking the Toxicity Profile of Aprinocarsen Against Other Antisense Oligonucleotides

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Compound of Interest

Compound Name: *Aprinocarsen*

Cat. No.: *B585716*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity profile of **Aprinocarsen**, an antisense oligonucleotide (ASO) targeting protein kinase C- α (PKC- α), against other ASOs with publicly available clinical trial data. The information is intended to offer a landscape view of the safety profiles within this therapeutic class, supported by experimental data and methodologies.

Comparative Toxicity Data of Selected ASOs

The following tables summarize the key toxicity findings for **Aprinocarsen** and other ASOs, focusing on common adverse events associated with this class of drugs: hepatotoxicity, renal toxicity, thrombocytopenia, and injection site reactions.

Drug Name (Target)	Indication	Key Hepatotoxicity Findings
Aprinocarsen (PKC- α)	Recurrent High-Grade Astrocytomas	Grade 4 AST elevation was observed in 1 out of 21 patients (4.8%).
Inotersen (Tegsedi) (Transthyretin)	Hereditary Transthyretin-Mediated Amyloidosis	The label includes a warning for hepatotoxicity.[1]
Givosiran (Givlaari) (Aminolevulinate Synthase 1)	Acute Hepatic Porphyrria	Transaminase (ALT) elevations of at least 3 times the upper limit of normal (ULN) were seen in 15% of patients.[2][3] These elevations typically occurred 3 to 5 months after starting treatment.[2][3][4]
Nusinersen (Spinraza) (SMN2)	Spinal Muscular Atrophy	Not associated with liver injuries.[1]
Patisiran (Onpattro) (Transthyretin)	Hereditary Transthyretin-Mediated Amyloidosis with Polyneuropathy	Mild and transient serum aminotransferase elevations occurred in about 20% of patients receiving patisiran compared to 10% in the placebo group.[5]
Inclisiran (Leqvio) (PCSK9)	Hypercholesterolemia	Elevations in serum hepatic transaminases between >1x and \leq 3x the upper limit of normal (ULN) were more frequent in patients on inclisiran (ALT: 19.7%, AST: 17.2%) compared to placebo (ALT: 13.6%, AST: 11.1%).[6] However, ALT levels above 3 times the ULN occurred in only 1.2% of patients.[7]

Drug Name	Key Renal Toxicity Findings
Aprinocarsen	No significant renal toxicities were reported in the cited study.
Inotersen (Tegsedi)	Can cause glomerulonephritis, which may lead to dialysis-dependent renal failure.[8] In a clinical study, glomerulonephritis occurred in 3% of patients treated with Tegsedi.[8]
Givosiran (Givlaari)	Increases in serum creatinine and decreases in eGFR have been reported.[2][3] 15% of patients experienced a renal-related adverse reaction, with a median creatinine increase of 0.07 mg/dL at Month 3.[2][3]
Nusinersen (Spinraza)	Renal toxicity, including potentially fatal glomerulonephritis, has been observed.[9][10] In sham-controlled studies, 58% of patients treated with Spinraza had elevated urine protein, compared to 34% of control patients.[9]
Patisiran (Onpattro)	No significant renal toxicity has been reported.
Inclisiran (Leqvio)	The safety profile was consistent in patients with renal impairment, although it was not studied in patients with end-stage renal disease.[11]

Drug Name	Key Thrombocytopenia and Coagulation Abnormality Findings
Aprinocarsen	Grade 3 thrombocytopenia was observed in 3 out of 21 patients (14.3%).
Inotersen (Tegsedi)	Causes reductions in platelet count that can lead to life-threatening thrombocytopenia.[12] Platelet counts below $100 \times 10^9/L$ occurred in 25% of patients, and 3% experienced sudden severe thrombocytopenia.[12]
Givosiran (Givlaari)	Not reported as a common adverse event.
Nusinersen (Spinraza)	Coagulation abnormalities and thrombocytopenia, including acute severe cases, have been observed.[9]
Patisiran (Onpattro)	Not reported as a common adverse event.
Inclisiran (Leqvio)	No significant findings reported.

Drug Name	Key Injection Site Reaction (ISR) Findings
Aprinocarsen	Administered via continuous intravenous infusion, so ISRs are not a primary concern.
Inotersen (Tegsedi)	Injection site reactions are among the most common adverse reactions, occurring in at least 20% of patients.[8][12]
Givosiran (Givlaari)	ISRs were reported in 25% of patients, with symptoms including erythema, pain, and pruritus.[2][3][4]
Nusinersen (Spinraza)	Administered intrathecally; common adverse reactions are related to the lumbar puncture procedure, such as headache, vomiting, and back pain.[13]
Patisiran (Onpattro)	Infusion-related reactions were experienced by 19% of patients.[14]
Inclisiran (Leqvio)	ISRs occurred in 8.2% of patients treated with inclisiran compared to 1.8% of those on placebo.[6] These reactions were generally mild and transient.[6][15]

Experimental Protocols

The toxicity data presented are primarily derived from clinical trial observations. The methodologies for assessing these toxicities generally follow standard clinical practice:

- **Hepatotoxicity Assessment:** This is primarily monitored through routine liver function tests (LFTs). The key markers include serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[2][3] Elevations of these enzymes, particularly multiples of the upper limit of normal (ULN), are indicative of liver cell injury.
- **Nephrotoxicity Assessment:** Renal function is monitored by measuring serum creatinine levels and calculating the estimated glomerular filtration rate (eGFR).[2][3] Urinalysis is also

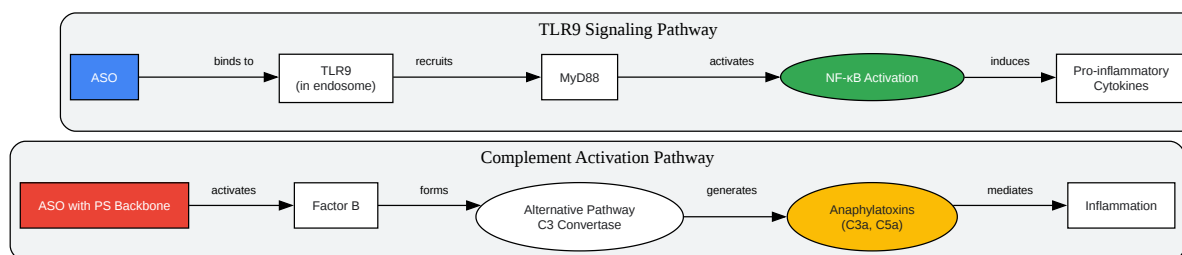
performed to detect proteinuria.[9] For some ASOs like Nusinersen, quantitative spot urine protein testing is recommended at baseline and before each dose.[9]

- **Thrombocytopenia and Coagulation Monitoring:** Platelet counts are monitored through regular complete blood counts (CBCs). For ASOs with a known risk of thrombocytopenia, such as Inotersen, more frequent monitoring is implemented.[12] Coagulation parameters like prothrombin time (PT) and activated partial thromboplastin time (aPTT) may also be assessed.
- **Injection Site Reaction (ISR) Evaluation:** ISRs are assessed through visual inspection and patient reporting. The severity of reactions is typically graded based on erythema, induration, and tenderness.

Signaling Pathways and Experimental Workflows

ASO-Induced Immune Activation Pathways

A significant aspect of ASO toxicity is related to the activation of the innate immune system. Two key pathways have been identified: the complement pathway and the Toll-like receptor 9 (TLR9) pathway. These are often triggered by the phosphorothioate (PS) backbone modifications common in many ASOs.

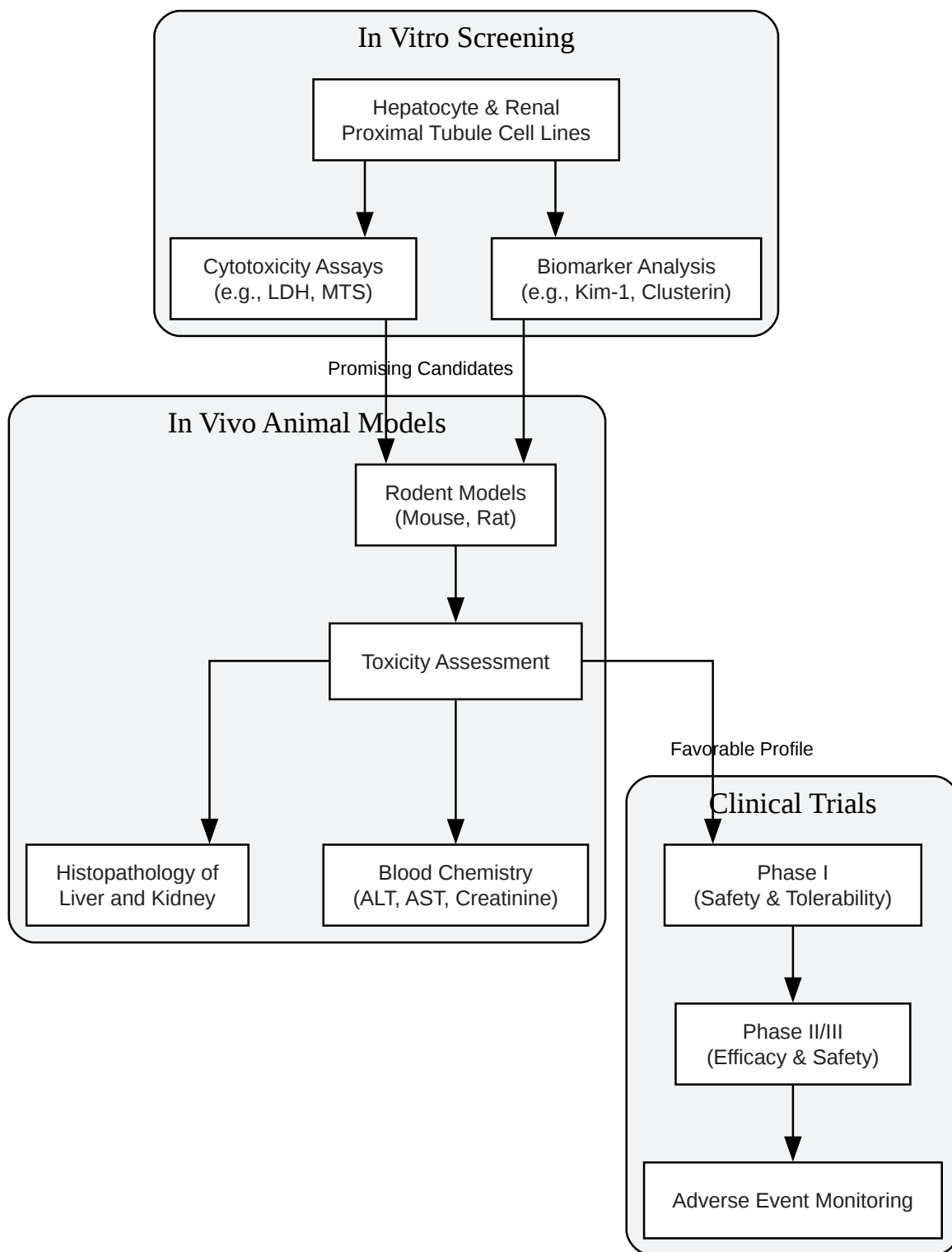


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ASO-Induced Immune Activation Pathways

General Experimental Workflow for Preclinical ASO Toxicity Screening

The preclinical assessment of ASO toxicity involves a tiered approach, starting with in vitro assays and progressing to in vivo animal models before human clinical trials.



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Preclinical ASO Toxicity Screening Workflow

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